molecular formula C19H18N2O2S2 B13584688 1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole

1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole

Cat. No.: B13584688
M. Wt: 370.5 g/mol
InChI Key: QCCDZNXSEKJZRH-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a thiazole ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the indole moiety. The methanesulfonyl group is introduced in the final steps through sulfonation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different indole derivatives.

Scientific Research Applications

1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar functional groups.

    Thiazole derivatives: Compounds with a thiazole ring, which may have similar biological activities.

    Indole derivatives: Compounds with an indole moiety, often explored for their pharmacological properties.

Uniqueness: 1-Methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(3-methylphenyl)-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazole

InChI

InChI=1S/C19H18N2O2S2/c1-13-4-3-5-16(10-13)19-20-17(12-24-19)14-6-7-18-15(11-14)8-9-21(18)25(2,22)23/h3-7,10-12H,8-9H2,1-2H3

InChI Key

QCCDZNXSEKJZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C

Origin of Product

United States

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